molecular formula C13H10N2O4 B8691327 3-(3-Nitrophenyl)-4-pyridinecarboxylic acid methyl ester CAS No. 344450-39-1

3-(3-Nitrophenyl)-4-pyridinecarboxylic acid methyl ester

Cat. No. B8691327
M. Wt: 258.23 g/mol
InChI Key: RAHGDTWPIYJWDJ-UHFFFAOYSA-N
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Patent
US07425639B2

Procedure details

Into an RBF was placed methyl 3-(3-nitrophenyl)isonicotinate (1.85 g, 7.16 mmol) and to this was added methanol (50 ml), ammonium formate (6.0 g, 35.8 mmol) and 5 wt % Pd/C (Degussa type). No initial exotherm was noticed (to the touch) and no bubbling or gas evolution was observed. After 2 h, some SM was observed to be undissolved and THF (25 ml) was added to aid in solubility. The reaction was slow at room temperature. The reaction mixture was then placed on the Buchi hydrogenator overnight. The mixture was then filtered through a pad of Celite and washed with ethyl acetate. This solution was washed with water, separated and the organic layer was dried over MgSO4, filtered and concentrated under reduced pressure. The orange oil was purified by silica gel flash chromatography using 30% ethyl acetate/Hexanes as eluent to yield 1.15 g (71% th) of an orange oil.
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2[CH:19]=[N:18][CH:17]=[CH:16][C:11]=2[C:12]([O:14][CH3:15])=[O:13])[CH:7]=[CH:8][CH:9]=1)([O-])=O.CO.C([O-])=O.[NH4+]>[Pd].C1COCC1>[NH2:1][C:4]1[CH:5]=[C:6]([C:10]2[CH:19]=[N:18][CH:17]=[CH:16][C:11]=2[C:12]([O:14][CH3:15])=[O:13])[CH:7]=[CH:8][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.85 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C1=C(C(=O)OC)C=CN=C1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Name
Quantity
6 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was slow at room temperature
CUSTOM
Type
CUSTOM
Details
was then placed on the Buchi hydrogenator overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through a pad of Celite
WASH
Type
WASH
Details
washed with ethyl acetate
WASH
Type
WASH
Details
This solution was washed with water
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The orange oil was purified by silica gel flash chromatography
CUSTOM
Type
CUSTOM
Details
to yield 1.15 g (71% th) of an orange oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NC=1C=C(C=CC1)C1=C(C(=O)OC)C=CN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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